molecular formula C31H52N2O5S B025052 Valnemulin CAS No. 101312-92-9

Valnemulin

Cat. No. B025052
CAS RN: 101312-92-9
M. Wt: 564.8 g/mol
InChI Key: LLYYNOVSVPBRGV-MVNKZKPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valnemulin (trade name Econor or Biotilina) is a pleuromutilin antibiotic used to treat swine dysentery, ileitis, colitis, and pneumonia. It is also used for the prevention of intestinal infections of swine . The molecular formula of Valnemulin is C31H52N2O5S .


Synthesis Analysis

Valnemulin is a semi-synthetic pleuromutilin derivative synthesized from D-valine . It is widely used to treat animal bacterial diseases . A study aimed to investigate Valnemulin metabolism in crucian carp found three Valnemulin metabolites . Another study prepared different solid forms of Valnemulin with organic acids, including tartaric acid (TAR), fumaric acid (FUM), and oxalic acid (OXA), to improve its physicochemical properties .


Molecular Structure Analysis

The molecular weight of Valnemulin is 564.83 . A study discovered and characterized a crystalline dihydrate form of Valnemulin hydrochloride (VHW), which exhibits better stability compared to the two previously reported Valnemulin hydrochloride solvates .


Chemical Reactions Analysis

A study incubated liver microsomes, Valnemulin, and NADPH to analyze the chemical reactions of Valnemulin .


Physical And Chemical Properties Analysis

Different solid forms of Valnemulin were prepared with organic acids to improve its physicochemical properties. The prepared granules improved the oral bioavailability of Valnemulin by 3.04 folds and extended its mean residence time (MRT) by 2.33 folds .

Scientific Research Applications

Comprehensive Analysis of Valnemulin’s Scientific Research Applications

Valnemulin is a semi-synthetic pleuromutilin antibiotic derivative with a broad spectrum of applications in scientific research. Below is a detailed analysis of its unique applications across various scientific fields.

Aquatic Animal Healthcare

In Vivo Metabolism and Tissue Distribution in Crucian Carp Valnemulin has been studied for its metabolism in aquatic animals like crucian carp. Researchers have used UPLC-MS/MS methods to determine the metabolites of Valnemulin, which are mainly found in the liver shortly after administration and in the skin after 72 hours . This research is crucial for understanding the drug’s behavior in aquatic environments and ensuring the safety of aquatic food products.

Veterinary Medicine

Treatment of Bacterial Diseases in Livestock: Valnemulin is widely used to treat bacterial diseases in animals, including swine dysentery, swine enzootic pneumonia, and mycoplasma infections in poultry and cattle . Its effectiveness in these applications makes it a valuable asset in veterinary medicine.

Pharmaceutical Science

Improvement of Physicochemical Properties: Studies have focused on enhancing the physicochemical properties of Valnemulin by forming different solid forms with organic acids. These forms have shown improved dissolution rates and reduced hygroscopicity, which are beneficial for pharmaceutical applications .

Pharmacokinetics

Polymorphic Forms for Enhanced Stability: The development of polymorphic forms of Valnemulin hydrogen tartrate has been explored to overcome the instability and irritating odor of Valnemulin hydrochloride. These forms exhibit better stability and solubility, which is advantageous for the production and application of veterinary drugs .

Crystallography

Role of Water in Crystal Formation: Research has discovered a crystalline dihydrate form of Valnemulin hydrochloride, which exhibits better stability compared to other solvates. This study highlights the significance of water molecules in the crystal formation of Valnemulin .

Food Safety

Residue Analysis in Food-Producing Animals: Valnemulin’s use in food-producing animals necessitates careful residue analysis to prevent human health risks associated with veterinary antibiotic residues. Studies have been conducted to evaluate the presence and impact of Valnemulin residues in food products .

Drug Development

Enhanced Drug Formulations: The research into Valnemulin’s solid forms and their physicochemical properties aids in the development of enhanced drug formulations. These formulations can lead to more effective and stable veterinary drugs .

Environmental Safety

Impact on Aquatic Ecosystems: Valnemulin’s metabolism in aquatic animals like crucian carp has implications for environmental safety. Understanding its tissue distribution and metabolite enrichment rules helps assess the potential environmental impact of this antibiotic .

Mechanism of Action

Target of Action

Valnemulin, a semi-synthetic pleuromutilin derivative, primarily targets the bacterial ribosome . It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome .

Mode of Action

Valnemulin interacts with the ribosomal PTC through a unique model of tight-fit binding . This interaction suppresses bacterial protein synthesis by interfering with peptidyl transfer, preventing peptide bond formation and chain elongation . This unique mechanism of action allows valnemulin to overcome bacterial mutations and resistance .

Biochemical Pathways

The main metabolic pathways of valnemulin involve hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain . Hydroxylation in the mutilin part is proposed to be the primary metabolic route .

Pharmacokinetics

Valnemulin is rapidly absorbed following oral administration . It is excreted mostly via the bile and feces, with a small amount excreted in urine . The pharmacokinetics of valnemulin after intramuscular (i.m.) administration at doses of 1, 10, and 20 mg/kg of body weight in M. gallisepticum-infected neutropenic chickens was evaluated . The ratio of the 24-h area under the concentration-time curve divided by the MIC (AUC24/MIC) correlated well with the in vivo antibacterial effectiveness of valnemulin .

Result of Action

Valnemulin has been observed to induce a rapid reduction of clinical symptoms of Mycoplasma bovis infection, and eliminate M. bovis from the lungs of calves . It also exhibits excellent antibacterial activities against methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis, Escherichia coli, and Streptococcus agalactiae .

Action Environment

The action of valnemulin can be influenced by environmental factors. For instance, the presence of water molecules plays a key role in the formation of crystalline state valnemulin . Moreover, the ability to metabolize valnemulin varies among species, with rats showing a higher ability to metabolize valnemulin in liver microsomes than other species .

Safety and Hazards

Valnemulin hydrochloride is harmful if swallowed and causes serious eye irritation. It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

A study found that the prepared granules could obviously improve the palatability and sustained release of Valnemulin . This method of combining solid dispersion powder with wet granulation can provide ideas for other drugs with poor palatability and a short half-life .

properties

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20+,22-,24-,25+,26+,29-,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYYNOVSVPBRGV-MVNKZKPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046751
Record name Valnemulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valnemulin

CAS RN

101312-92-9
Record name Valnemulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101312-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valnemulin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101312929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valnemulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALNEMULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AHC415BQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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